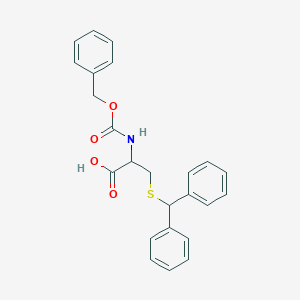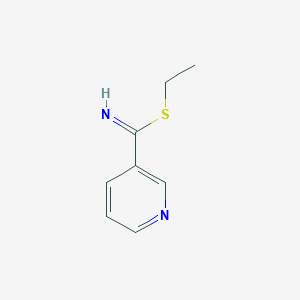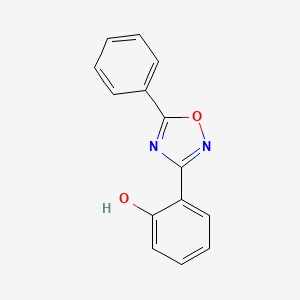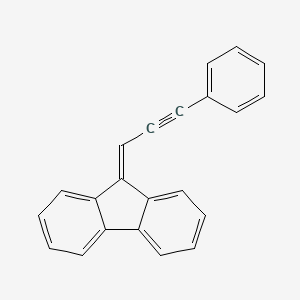![molecular formula C12H14O B14645080 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane CAS No. 52210-99-8](/img/structure/B14645080.png)
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a prop-2-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane typically involves the reaction of an appropriate phenyl derivative with an epoxidizing agent. One common method is the epoxidation of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}styrene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-methyloxirane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two oxirane rings and a bisphenol structure.
Phenylethylene oxide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane imparts unique reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other oxirane derivatives.
Eigenschaften
CAS-Nummer |
52210-99-8 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-[(2-prop-2-enylphenyl)methyl]oxirane |
InChI |
InChI=1S/C12H14O/c1-2-5-10-6-3-4-7-11(10)8-12-9-13-12/h2-4,6-7,12H,1,5,8-9H2 |
InChI-Schlüssel |
QQZYVPKVWMURCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


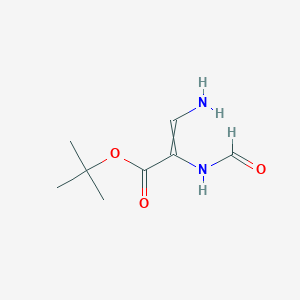
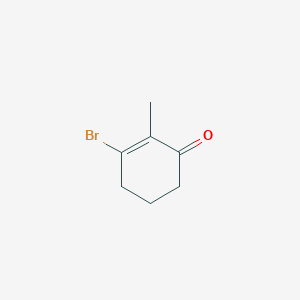
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
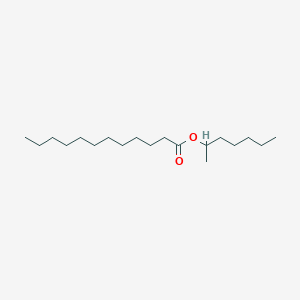
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
